REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([O:11]C)=[O:10])[CH2:3][CH2:2]1.[OH-].[Na+]>CO>[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=NSC1C(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
over 30 minutes under cooling in an ice-bath
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Duration
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30 min
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
methanol was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
by washing with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with a mixed solvent of hexane-ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=NSC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |